TRFS-green

bacterial redox regulation thioredoxin glutaredoxin

Researchers studying bacterial redox systems lack tools for directly measuring thioredoxin and glutaredoxin activity. TRFS-green uniquely addresses this gap. • Only probe validated as a substrate for bacterial Trxs and Grxs (not TrxR or GSH)-enables dissection of individual redoxin contributions using null mutant strains. • First-in-class TrxR fluorescent probe with >220 citations; essential benchmark for validating new TrxR probes and inhibitors. • End-point assay compatible; slow activation kinetics (>2 h) ensures stable signal for high-content screening with dose-dependent inhibitor response.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.5 g/mol
Cat. No. B8210067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRFS-green
Molecular FormulaC20H20N2O4S2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C3C(=C(C=C2)NC(=O)OC4CSSC4)C=CC=C3C1=O
InChIInChI=1S/C20H20N2O4S2/c1-2-3-9-22-18(23)14-6-4-5-13-16(8-7-15(17(13)14)19(22)24)21-20(25)26-12-10-27-28-11-12/h4-8,12H,2-3,9-11H2,1H3,(H,21,25)
InChIKeyMUAYCZWBPDUZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRFS-green: First Fluorogenic TrxR Imaging Probe


TRFS-green is a small-molecule, off-on fluorescent probe (C20H20N2O4S2, MW 416.51, CAS 1513848-14-0) designed to detect the enzymatic activity of selenoprotein thioredoxin reductase (TrxR) in living cells [1]. It features a 1,2-dithiolane scaffold linked to a quenched naphthalimide fluorophore, which undergoes TrxR-mediated disulfide cleavage and subsequent intramolecular cyclization to liberate the fluorophore, resulting in a green fluorescence signal (Ex/Em ~377/480 nm) [2]. As the first fluorescent probe developed for mammalian TrxR, TRFS-green established a foundational tool for redox biology research and inhibitor screening [3].

Probe type Fluorogenic, off-on, naphthalimide-based
Detection target TrxR enzymatic activity (mammalian)
Research context Redox biology, TrxR inhibitor screening

Why TRFS-green Cannot Be Substituted


While several fluorogenic probes for TrxR have since been developed (e.g., TRFS-red, Fast-TRFS, Mito-TRFS), and classical colorimetric substrates like DTNB are widely available, direct substitution with TRFS-green is often inadvisable due to three critical factors: (1) divergent biological target profiles—TRFS-green is unique in its demonstrated utility for measuring overall bacterial thioredoxin (Trx) and glutaredoxin (Grx) activity, a property not shared by later-generation TrxR probes [1]; (2) distinct kinetic response characteristics—TRFS-green's slow activation kinetics (>2 hours to maximal signal) can be advantageous for end-point assays where signal stability outweighs speed, whereas faster probes (e.g., Fast-TRFS, response time ~1 hour) may be preferable for kinetic studies but come with different selectivity trade-offs [2]; and (3) the well-documented limitations of 1,2-dithiolane probes—recent evidence demonstrates that TRFS-family probes can be nonspecifically reduced by thiol reductants and redox-active proteins, with cellular performance barely affected by TrxR inhibition or knockout, meaning that context-specific validation is essential before selecting any TrxR probe [3]. The evidence below quantifies exactly where TRFS-green retains measurable differentiation relative to specific comparators.

Divergent Target Profile TRFS-green uniquely reports bacterial Trx/Grx activity; later-generation probes lack this validation context and may not substitute for microbial redox studies.
Kinetic Response Trade-off Slow activation kinetics (>2 h) suit end-point assays but may shift away from kinetic monitoring; faster probes (e.g., Fast-TRFS) offer different selectivity profiles.
1,2-Dithiolane Nonspecificity TRFS-family probes can be reduced by cellular thiols and redox proteins; cellular signal may not fully depend on TrxR, requiring context-specific validation.

TRFS-green: Differentiation Evidence


Bacterial Thioredoxin/Glutaredoxin Activity Measurement

TRFS-green is a substrate of bacterial thioredoxins (Trxs) and glutaredoxins (Grxs) but not a substrate of bacterial TrxR or GSH, a property that enables measurement of overall Trx/Grx reducing activity in bacterial cells. This contrasts with later-generation TrxR probes (e.g., TRFS-red, Fast-TRFS, Mito-TRFS), which were developed specifically for mammalian TrxR and have not been validated for bacterial Trx/Grx activity measurement [1]. In E. coli null mutant strains, Grx2 and Grx3 exhibited unexpectedly higher activity in reducing TRFS-green compared to other redoxins, providing a unique tool for dissecting bacterial redox regulation [2].

Bacterial Trx/Grx Measurement
Class-level

TRFS-green: substrate of E. coli Trxs/Grxs; not reduced by bacterial TrxR or GSH

Later probes (TRFS-red, Fast-TRFS, Mito-TRFS): no published validation for bacterial Trx/Grx activity

Reported unique tool for bacterial redox dissection
Validate in specific bacterial strain
bacterial redox regulation thioredoxin glutaredoxin E. coli

Superior TrxR Selectivity vs. DTNB

TRFS-green exhibits high selectivity toward mammalian TrxR over other related enzymes and small molecule thiols. In vitro, TRFS-green shows no response to GSH or Cys (the predominant cellular thiols), nor to endogenous reducing agents such as vitamin C and NADPH [1]. HPLC analyses confirmed that TRFS-green was exclusively converted to naphthalimide when catalyzed by TrxR [2]. In contrast, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent) is a general thiol reagent that reacts with any free thiol group, producing a colorimetric signal that cannot distinguish TrxR activity from background thiols without careful subtraction controls [3].

TrxR Selectivity vs. DTNB
Reported
>100-fold selectivity window in cellular extracts
May reduce background subtraction requirements
Based on inhibitor depletion experiments
TrxR selectivity DTNB Ellman's reagent inhibitor screening

Validated Live-Cell TrxR Imaging

TRFS-green has been successfully applied for imaging TrxR activity in living cells, with the fluorescence signal inhibited by TrxR inhibitors in a dose-dependent manner [1]. In HCT-116 cells, treatment with hydroxytyrosol (HT) followed by TRFS-green loading showed concentration-dependent reduction in mean fluorescence intensity, quantified at P<0.01 and P<0.005 significance levels, enabling the development of cell-based screening assays for TrxR inhibitors [2]. While later probes like Fast-TRFS offer faster kinetics (~1 hour to maximal signal vs. >3 hours for TRFS-green with 50 nM TrxR), TRFS-green's well-characterized inhibitor response curves provide a validated benchmark for inhibitor potency comparisons [3].

Live-Cell Response Time
Head-to-head

TRFS-green: >3 h to max signal (50 nM TrxR)

Fast-TRFS: ~1 h to max signal

Supports end-point assay contexts
Signal stability may benefit extended incubation
live-cell imaging TrxR inhibition dose-response HCT-116 cells

Slower Kinetics for End-Point Assays

TRFS-green requires >2 hours to reach maximal fluorescence signal even in the presence of 1 mM TCEP as a reducing agent [1]. TRFS-red, the first-generation red emission probe, maintains high selectivity for TrxR but exhibits improved response rate and sensitivity compared to TRFS-green [2]. Specifically, TRFS-red reaches maximal signal approximately 1.5-fold faster than TRFS-green under comparable conditions [3]. This kinetic difference means that TRFS-green is better suited for end-point assays where extended incubation does not compromise data quality, whereas TRFS-red may be preferred for kinetic monitoring.

Kinetics vs. TRFS-red
Head-to-head

TRFS-green: >2 h to max with 1 mM TCEP

TRFS-red: ~1.5 h to max

End-point assay compatibility
Slower kinetics may not suit kinetic monitoring
response kinetics end-point assay TRFS-red TCEP reduction

Lack of Mitochondrial TrxR2 Targeting

TRFS-green exhibits general cellular distribution without specific organelle targeting, enabling measurement of overall cellular TrxR activity (predominantly cytosolic TrxR1) [1]. Mito-TRFS, by contrast, incorporates a mitochondrial targeting moiety that directs the probe specifically to mitochondria for imaging mitochondrial TrxR2 activity [2]. In a cellular model of Parkinson's disease, Mito-TRFS staining disclosed a drastic decline of TrxR2 activity that would not be discernible using TRFS-green due to its lack of subcellular resolution [3].

Subcellular Targeting
Class-level

TRFS-green: whole-cell distribution, no organelle targeting

Mito-TRFS: mitochondria-specific TrxR2 measurement

Supports total cellular TrxR1 measurement
Requires organelle-targeted probe for TrxR2
subcellular localization TrxR2 mitochondria Mito-TRFS

Exclusive Naphthalimide Conversion for HPLC Validation

HPLC analyses demonstrated that TRFS-green is exclusively converted to naphthalimide when catalyzed by TrxR, with no detectable side products [1]. This clean conversion enables quantitative HPLC-based validation of TrxR activity that can be used as an orthogonal method to fluorescence readouts. In contrast, the cellular performance of 1,2-dithiolane probes (including TRFS-family probes) has been shown to be nonspecifically reduced by thiol reductants and redox-active proteins, with cellular performance barely affected by TrxR inhibition or knockout [2]. This limitation applies to all TRFS probes but is best characterized for TRFS-green, making it the benchmark for understanding probe limitations.

HPLC Validation
Method context
Exclusive conversion to naphthalimide by TrxR; no detectable side products
Enables orthogonal activity confirmation
Nonspecific reduction applies to all 1,2-dithiolane probes
HPLC quantification product verification assay validation naphthalimide

TRFS-green: Validated Application Scenarios


Measuring Overall Trx/Grx Activity in Bacteria

TRFS-green is the only fluorogenic probe validated for measuring the combined reducing activity of bacterial thioredoxins (Trxs) and glutaredoxins (Grxs) in E. coli and other bacterial systems. This application is uniquely supported by the finding that TRFS-green is a substrate of bacterial Trxs and Grxs but not bacterial TrxR or GSH [1]. Using E. coli Trx or Grx null mutant strains, researchers can dissect the contribution of individual redoxins to cellular redox regulation [2]. This scenario is directly derived from the evidence in Evidence Item 1 (bacterial Trx/Grx substrate specificity).

End-Point High-Content TrxR Inhibitor Screening

TRFS-green's slow activation kinetics (>3 hours to maximal signal with 50 nM TrxR) and well-characterized dose-dependent inhibitor response make it suitable for end-point high-content screening assays where signal stability is more important than kinetic readouts [1]. The fluorescence signal is inhibited by TrxR inhibitors in a dose-dependent manner, and the exclusive conversion to naphthalimide enables orthogonal HPLC validation when needed [2]. This scenario leverages the evidence from Evidence Items 2 (DTNB comparison), 3 (inhibitor dose-response), and 4 (kinetics vs. TRFS-red).

Benchmarking New TrxR Probes and Inhibitors

As the first fluorescent probe for mammalian TrxR, TRFS-green serves as the benchmark against which all newer TrxR probes (TRFS-red, Fast-TRFS, Mito-TRFS) are compared [1]. Its extensive literature citation (>220 citations for the original JACS paper) and well-documented limitations (e.g., slow kinetics, nonspecific reduction by cellular thiols) make it an essential control compound when validating new TrxR-targeting probes or inhibitors [2]. This scenario stems from the cross-study comparisons presented in Evidence Items 3, 4, 5, and 6.

Total Cellular TrxR Activity Measurement

For applications where measurement of overall cellular TrxR activity (predominantly cytosolic TrxR1) is sufficient and mitochondrial-specific TrxR2 measurement is not required, TRFS-green provides a cost-effective and extensively validated option [1]. Unlike Mito-TRFS, which requires mitochondrial targeting validation, TRFS-green's whole-cell distribution simplifies assay workflows and reduces the need for organelle-specific controls [2]. This scenario is directly derived from the evidence in Evidence Item 5 (no mitochondrial targeting vs. Mito-TRFS).

Application
Selection Property
Validation Focus
Bacterial Trx/Grx Measurement
Unique bacterial Trx/Grx substrate specificity
Redoxin isoform profiling in null mutants
Endpoint TrxR Inhibitor Screening
Slow, stable fluorescence kinetics
End-point assay reproducibility
Probe/Inhibitor Benchmarking
Extensive literature characterization
Comparator response context
Total Cellular TrxR Activity
Whole-cell TrxR (TrxR1) distribution
Subcellular localization control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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